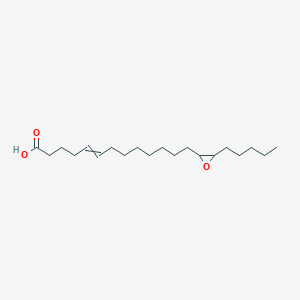

14,15-EE-5(Z)-E

Description

Properties

IUPAC Name |

13-(3-pentyloxiran-2-yl)tridec-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTLOTWHEAHQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 14,15-EE-5(Z)-E

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] It functions as a potent and selective antagonist of the biological actions of EETs.[3][4] EETs are cytochrome P450-derived metabolites of arachidonic acid that act as critical signaling molecules in the cardiovascular system, primarily as endothelium-derived hyperpolarizing factors (EDHFs).[5][6] this compound exerts its effect by competitively inhibiting the actions of EETs at their putative receptor sites, thereby blocking downstream signaling cascades that lead to vascular smooth muscle hyperpolarization and relaxation.[3][7] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of epoxyeicosatrienoic acids (EETs).[6] It specifically blocks EET-induced endothelium-dependent hyperpolarization and relaxation in vascular tissues.[3][8]

-

Receptor Antagonism: this compound acts as an antagonist at the putative EET receptor. While a single, definitive EET receptor has yet to be fully characterized, binding studies using a radiolabeled analog of this compound have defined a specific, high-affinity binding site on cell membranes.[7] this compound competes with EETs for this binding site, preventing the initiation of downstream signaling.[7]

-

Inhibition of Vascular Relaxation: In pre-constricted coronary arteries, this compound effectively inhibits the vasorelaxant effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the greatest potency against 14,15-EET.[3][6] It also blocks the EDHF-mediated relaxation induced by endogenous signaling molecules such as bradykinin, methacholine, and arachidonic acid.[3][8]

-

Specificity: The antagonistic action of this compound is highly specific to the EET pathway. It does not affect vasorelaxation induced by nitric oxide (NO) donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or direct activators of K+ channels (e.g., NS1619, bimakalim).[3][6][8] Furthermore, it does not inhibit the synthesis of EETs or other arachidonic acid metabolites like 20-hydroxyeicosatetraenoic acid (20-HETE).[3]

Signaling Pathways

This compound functions by interrupting the canonical EET signaling cascade in the vasculature.

3.1 The EET Signaling Pathway

Endothelial cells synthesize and release EETs in response to various agonists like bradykinin.[6] EETs then act in a paracrine fashion on adjacent vascular smooth muscle cells (VSMCs). The binding of EETs to their putative G-protein coupled receptor (GPCR) on VSMCs is thought to activate Gαs, leading to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of Protein Kinase A (PKA).[9] This cascade culminates in the opening of large-conductance Ca²⁺-activated potassium channels (BKCa). The subsequent efflux of K⁺ ions from the cell leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺, and ultimately, smooth muscle relaxation (vasodilation).[6]

3.2 Inhibition by this compound

This compound competitively binds to the putative EET receptor, preventing EETs from initiating this signaling cascade. By blocking the receptor, it prevents G-protein activation, downstream second messenger production, and the opening of BKCa channels, thereby inhibiting smooth muscle hyperpolarization and relaxation.[3]

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14,15-EE-5(Z)-E as an EET Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are crucial lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play a significant role in cardiovascular homeostasis, primarily through their vasodilatory and anti-inflammatory effects. The biological actions of EETs are terminated by soluble epoxide hydrolase (sEH), which converts them to less active dihydroxyeicosatrienoic acids (DHETs). The study of EET signaling pathways and their physiological effects has been greatly advanced by the development of specific antagonists. This guide focuses on 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a potent and selective antagonist of EETs, providing a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to Epoxyeicosatrienoic Acids (EETs)

EETs are a group of four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) that are key mediators in various physiological processes.[1] They are considered to be endothelium-derived hyperpolarizing factors (EDHFs), contributing to the regulation of vascular tone.[2][3] EETs exert their effects by activating signaling cascades that lead to the opening of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, resulting in hyperpolarization and vasodilation.[4][5] Dysregulation of EET metabolism has been implicated in cardiovascular diseases such as hypertension.[6]

This compound: A Selective EET Antagonist

This compound is a synthetic analog of 14,15-EET that has been identified as a selective antagonist of EET-mediated biological responses.[3] It competitively blocks the actions of EETs, thereby inhibiting EET-induced vasodilation and smooth muscle hyperpolarization.[3][7] This selectivity makes it an invaluable tool for elucidating the specific roles of EETs in complex biological systems.

Quantitative Data

The antagonist properties of this compound have been quantified through various experimental approaches, primarily radioligand binding assays and functional vascular relaxation studies.

Table 1: Radioligand Binding Affinity of the EET Antagonist Binding Site

| Radioligand | Cell Type | Kd (nM) | Bmax (pmol/mg protein) |

| 20-¹²⁵I-14,15-EE-5(Z)-E | U937 cell membranes | 1.11 ± 0.13 | 1.13 ± 0.04 |

| Data from Gauthier et al. (2004)[8] |

Table 2: Competitive Inhibition of Radioligand Binding by EETs and Analogs

| Competitor | Order of Potency for Displacing 20-¹²⁵I-14,15-EE-5(Z)-E |

| EETs and Analogs | 11,12-EET = 14,15-EET > 8,9-EET = this compound |

| Data from Gauthier et al. (2004)[8] |

Table 3: Functional Antagonism of EET-Induced Vascular Relaxation

| Antagonist | Concentration | Target EET | Inhibition of Relaxation | Artery Type |

| This compound | 10 µM | 14,15-EET | ~80% | Bovine Coronary |

| 14,15-EEZE-mSI | 10 µM | 14,15-EET & 5,6-EET | Significant Inhibition | Bovine Coronary |

| Data from Gauthier, K.M., et al. (2002)[3] and Gauthier, K.M., et al. (2003)[9] |

Signaling Pathways

EETs initiate their vasodilatory effects through a complex signaling pathway that can be effectively blocked by this compound.

Caption: EET Signaling Pathway Leading to Vasodilation.

The above diagram illustrates the synthesis of EETs in endothelial cells and their subsequent action on vascular smooth muscle cells. EETs are believed to bind to a putative G-protein coupled receptor, leading to the activation of TRPV4 channels and subsequent influx of calcium. This calcium influx activates KCa channels, causing hyperpolarization and ultimately vasodilation. This compound acts by blocking the binding of EETs to their receptor.

Experimental Protocols

Vascular Relaxation Assay in Isolated Arteries

This protocol details the procedure for assessing the antagonist effect of this compound on EET-induced vasodilation in isolated arterial rings.

Caption: Experimental Workflow for Vascular Relaxation Assay.

Methodology:

-

Tissue Preparation: Isolate bovine coronary arteries and cut them into 2-3 mm rings, taking care to preserve the endothelium.

-

Mounting: Mount the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under their optimal resting tension.

-

Pre-constriction: Constrict the arterial rings to approximately 80% of their maximal response using a thromboxane A₂ mimetic such as U46619.

-

EET Dose-Response: Once a stable contraction is achieved, cumulatively add increasing concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a dose-response curve for relaxation.

-

Washout and Antagonist Incubation: Wash the tissues repeatedly to return to baseline tension. Then, incubate the rings with this compound (e.g., 10 µM) for 30 minutes.

-

Repeat Dose-Response: After incubation, pre-constrict the rings again with U46619 and repeat the cumulative addition of the same EET regioisomer.

-

Data Analysis: Compare the dose-response curves in the absence and presence of this compound to determine the extent of antagonism. Relaxation is typically expressed as a percentage of the pre-constriction.

Patch-Clamp Electrophysiology

This protocol outlines the measurement of KCa channel activity in isolated vascular smooth muscle cells and its inhibition by this compound.

Methodology:

-

Cell Isolation: Isolate single vascular smooth muscle cells from bovine coronary arteries by enzymatic digestion.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with a pipette solution containing potassium.

-

Seal Formation: Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

-

Recording: Record single-channel currents at a holding potential that allows for the observation of KCa channel openings.

-

Agonist Application: Apply an EET (e.g., 100 nM 14,15-EET) to the bath solution to stimulate KCa channel activity.

-

Antagonist Application: In the presence of the EET, apply this compound (e.g., 100 nM) to the bath to observe the inhibition of channel opening.

-

Data Analysis: Analyze the single-channel recordings to determine the open probability (NPo) of the KCa channels before and after the application of the agonist and antagonist.

Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity of this compound for the putative EET receptor using a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a suitable source, such as U937 cells, which are known to express EET binding sites.

-

Assay Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., 20-¹²⁵I-14,15-EE-5(Z)-E), and increasing concentrations of the unlabeled competitor (this compound or other EETs).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).

Conclusion

This compound is a critical pharmacological tool for investigating the physiological and pathophysiological roles of EETs. Its selectivity allows for the specific interrogation of EET-mediated signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of eicosanoid biology and cardiovascular pharmacology. Further characterization of EET antagonists like this compound will continue to enhance our understanding of these important lipid mediators and may pave the way for novel therapeutic strategies targeting the EET pathway.

References

- 1. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelium-Derived Hyperpolarizing Factor Determines Resting and Stimulated Forearm Vasodilator Tone in Health and in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioassay of endothelium-derived hyperpolarizing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Vascular Smooth Muscle Relaxation: A Technical Guide

Abstract

Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that function as critical endothelium-derived hyperpolarizing factors (EDHFs), inducing hyperpolarization and relaxation of vascular smooth muscle. A key pharmacological tool for elucidating the physiological and pathological roles of EETs is the synthetic analog, 14,15-epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action as a selective EET antagonist, its impact on vascular smooth muscle signaling pathways, and the experimental methodologies used to characterize its function. Quantitative data are summarized, and key signaling and experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction: The Advent of a Selective EET Antagonist

The vascular endothelium modulates smooth muscle tone through the release of several mediators, including nitric oxide (NO), prostacyclin (PGI₂), and endothelium-derived hyperpolarizing factors (EDHFs). In many vascular beds, particularly coronary arteries, EETs are considered primary EDHF candidates.[1][2] These lipid mediators are synthesized by endothelial cells and act in a paracrine fashion on the underlying vascular smooth muscle cells (VSMCs) to cause vasodilation.[1]

The development of specific pharmacological inhibitors has been crucial to understanding the precise role of EETs. This compound was synthesized as a structural analog of 14,15-EET and identified as a selective and potent EET antagonist.[1][3] Unlike cytochrome P450 inhibitors, which can be non-specific, this compound allows for the targeted blockade of EET activity, making it an invaluable tool for investigating EET-mediated signaling.[1][4] This guide details the antagonistic properties of this compound and its application in vascular pharmacology.

Mechanism of Antagonism in Vascular Smooth Muscle

This compound exerts its effect by competitively inhibiting the actions of EETs at their target sites on vascular smooth muscle cells. Its primary mechanism involves preventing the activation of large-conductance, calcium-activated potassium (BK_Ca) channels, which is the principal downstream effect of EETs leading to vasorelaxation.[5][6]

Signaling Pathway:

-

Agonist Stimulation: Vasoactive agonists like bradykinin stimulate endothelial cells.[4]

-

EET Synthesis: This stimulation leads to the synthesis and release of EETs from the endothelium.[4]

-

EET Action on VSMC: EETs diffuse to adjacent VSMCs and activate BK_Ca channels.[6][7] This activation may involve a G-protein-coupled mechanism, specifically stimulating the Gαs subunit.[4][7]

-

Hyperpolarization: The opening of BK_Ca channels causes an efflux of K+ ions, leading to membrane hyperpolarization.[6][8]

-

Relaxation: Hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing smooth muscle relaxation (vasodilation).[8]

-

Antagonism by this compound: this compound blocks the ability of EETs to activate BK_Ca channels, thereby inhibiting hyperpolarization and subsequent vasorelaxation.[1][9]

References

- 1. ahajournals.org [ahajournals.org]

- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

The Role of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Endothelium-Derived Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a critical tool in the study of endothelium-derived hyperpolarizing factors (EDHFs). We will delve into its mechanism of action as a selective antagonist of epoxyeicosatrienoic acids (EETs), its impact on vascular signaling pathways, and the experimental protocols utilized to characterize its effects.

Core Concepts: Endothelium-Derived Hyperpolarization and EETs

Endothelium-dependent hyperpolarization is a crucial mechanism for regulating vascular tone, particularly in resistance arteries. It involves the hyperpolarization of vascular smooth muscle cells, leading to their relaxation and vasodilation. While nitric oxide (NO) and prostacyclin are key endothelium-derived relaxing factors, EDHF represents a distinct pathway. Among the candidates for EDHF, epoxyeicosatrienoic acids (EETs), which are cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid, have garnered significant attention.[1][2][3] EETs, such as 14,15-EET, are released from the endothelium and act on adjacent smooth muscle cells to cause hyperpolarization.[4][5]

This compound: A Selective EET Antagonist

This compound, also known as 14,15-EEZE, is a synthetic analog of 14,15-EET that functions as a selective antagonist of EETs.[2][6] It has been instrumental in elucidating the role of EETs as EDHFs.[7] this compound competitively inhibits the actions of EETs, thereby blocking EET-mediated vasorelaxation and smooth muscle hyperpolarization.[1][2] Importantly, it does not inhibit the synthesis of EETs.[6][7] Its selectivity is highlighted by its lack of effect on vasodilation induced by NO donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or other potassium channel openers.[4][7]

Signaling Pathways of EET-Mediated Hyperpolarization and its Inhibition by this compound

The signaling cascade of EET-mediated vasorelaxation and its antagonism by this compound is a key area of study. The generally accepted pathway is as follows:

-

Endothelial Cell Stimulation: Agonists such as bradykinin or acetylcholine bind to their respective receptors on endothelial cells.[1][8]

-

EET Synthesis: This binding activates phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Cytochrome P450 epoxygenases then metabolize arachidonic acid to form various EET regioisomers, including 14,15-EET.[3][5]

-

EET Action on Smooth Muscle Cells: EETs diffuse to adjacent vascular smooth muscle cells.[9]

-

Potassium Channel Activation: EETs, particularly 14,15-EET, activate large-conductance calcium-activated potassium (BKCa) channels on the smooth muscle cell membrane.[4][9][10]

-

Hyperpolarization and Relaxation: The opening of BKCa channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the smooth muscle cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[5][9]

-

Antagonism by this compound: this compound acts as a competitive antagonist at the site of EET action on the smooth muscle cell, preventing the activation of BKCa channels and thereby inhibiting hyperpolarization and relaxation.[1][4]

Figure 1: Signaling pathway of EET-mediated vasorelaxation and its inhibition by this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on EET-induced vasorelaxation and hyperpolarization have been quantified in various studies.

| Parameter | Agonist | Antagonist | Concentration | Species/Tissue | Effect | Reference |

| Vascular Relaxation | 14,15-EET | This compound | 10 µmol/L | Bovine Coronary Artery | Inhibition of relaxation | [2] |

| Vascular Relaxation | Bradykinin | This compound | 3 µmol/L | Bovine Coronary Artery | Inhibition of L-nitroarginine-resistant relaxation | [2] |

| Smooth Muscle Hyperpolarization | Bradykinin | This compound | 3 µmol/L | Bovine Coronary Artery | Inhibition of hyperpolarization | [2][7] |

| BKCa Channel Activity | 14,15-EET | 14,15-EEZE-mSI (an analog) | 100 nmol/L | Bovine Coronary Artery Smooth Muscle Cells | Blockade of EET-induced channel activation | [4] |

| Vascular Relaxation | 11,12-EET | This compound | 10 µmol/L | Bovine Coronary Artery | Inhibition of relaxation | [6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Vascular Reactivity Studies Using Wire Myography

This technique is used to measure the contractile and relaxant responses of isolated small arteries.

Protocol:

-

Vessel Isolation and Mounting:

-

Equilibration and Viability Check:

-

Equilibrate the rings in PSS at 37°C, gassed with 95% O2 / 5% CO2.

-

Gradually increase the tension to a predetermined optimal resting tension.

-

Assess the viability of the endothelium by inducing contraction with a vasoconstrictor (e.g., U46619, a thromboxane A2 analog) followed by a relaxation agent that is endothelium-dependent (e.g., bradykinin or acetylcholine).[13]

-

-

Experimental Procedure:

-

Pre-constrict the arterial rings with a vasoconstrictor to a stable plateau.

-

For antagonist studies, pre-incubate the rings with this compound for a specified period (e.g., 30 minutes).[11][12]

-

Generate cumulative concentration-response curves to an agonist (e.g., 14,15-EET or bradykinin).

-

Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-constriction.

-

Figure 2: Experimental workflow for vascular reactivity studies.

Patch-Clamp Electrophysiology for Ion Channel Activity

This technique is employed to measure the activity of single ion channels, such as BKCa channels, in isolated vascular smooth muscle cells.

Protocol:

-

Cell Isolation:

-

Enzymatically digest the vascular tissue to isolate single smooth muscle cells.

-

-

Patch-Clamp Recording:

-

Use the cell-attached configuration to record the activity of single channels in their native environment.

-

The pipette solution contains ions to carry the current, and the bath solution mimics the extracellular environment.

-

-

Experimental Procedure:

-

Obtain a baseline recording of channel activity.

-

Add the agonist (e.g., 14,15-EET) to the bath to observe its effect on channel open probability.

-

To test for antagonism, pre-incubate the cell with this compound before adding the agonist.

-

-

Data Analysis:

-

Analyze the recordings to determine the open probability (Po) of the channel, which is the fraction of time the channel is in the open state.

-

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the role of EETs as endothelium-derived hyperpolarizing factors. Its selectivity allows researchers to specifically probe the EET-mediated signaling pathway in the regulation of vascular tone. The experimental protocols detailed in this guide provide a framework for investigating the effects of this and other compounds on vascular function. For professionals in drug development, understanding these mechanisms and methodologies is crucial for identifying and characterizing novel therapeutic agents targeting the vascular endothelium.

References

- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From endothelium-derived hyperpolarizing factor (EDHF) to angiogenesis: Epoxyeicosatrienoic acids (EETs) and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Identification of epoxyeicosatrienoic acids as endothelium-derived hyperpolarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ‘EDHF’ Antagonist 14, 15 Epoxyeicosa-5(Z)-Enoic Acid has Vasodilator Properties in Mesenteric Vessels [uhra.herts.ac.uk]

- 12. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a synthetic analog of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its synthesis, metabolism, and biological activity as a potent and selective antagonist of EET-mediated signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and ion channel activity. Among the four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 14,15-EET is often the most abundant. EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating calcium-activated potassium channels (KCa) in vascular smooth muscle cells.

The therapeutic potential of modulating EET signaling has led to the development of synthetic analogs to probe their physiological functions and to serve as potential drug candidates. This compound has emerged as a valuable pharmacological tool due to its specific antagonism of EET-induced biological effects. This guide delves into the core aspects of its SAR, providing a foundational resource for its application in research and drug discovery.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not extensively published, its synthesis can be inferred from the established methods for creating other EET analogs. The general strategy involves the stereoselective epoxidation of a polyunsaturated fatty acid precursor.

A plausible synthetic route for this compound would likely involve the following key steps:

-

Starting Material: A suitable 20-carbon fatty acid with a cis-double bond at the 5-position and a double bond at the 14-position.

-

Stereoselective Epoxidation: The use of a chiral epoxidation agent, such as a Jacobsen's catalyst or a Sharpless asymmetric epoxidation, to introduce the epoxide group at the 14,15-position with the desired stereochemistry.

-

Purification: Purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

The synthesis of related EET analogs, like 14,15-EEZE-mSI, has been described in the literature and follows similar principles of organic synthesis.

Metabolism

The primary metabolic pathway for EETs involves their hydration to the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). Similarly, this compound is also a substrate for sEH.

-

Enzymatic Conversion: In tissues expressing sEH, such as the liver, kidney, and vasculature, this compound is converted to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).

-

Impact on Activity: This metabolic conversion is crucial as it alters the antagonist selectivity of the molecule. While this compound is a broad-spectrum EET antagonist, its metabolite, 14,15-DHE5ZE, is a selective antagonist for 14,15-EET.

The metabolism of this compound highlights the importance of considering enzymatic degradation in the design and interpretation of experiments using this compound.

Structure-Activity Relationship and Biological Effects

The biological activity of this compound is intrinsically linked to its structural similarity to 14,15-EET, allowing it to bind to the same receptors or binding sites but without eliciting an agonistic response.

Antagonism of EET-Induced Vasodilation

This compound is a potent antagonist of the vasodilatory effects of all four EET regioisomers. It is most effective against 14,15-EET-induced relaxation in pre-constricted coronary arteries.[1][2] This antagonism is achieved without affecting vasodilation induced by other signaling molecules such as nitric oxide donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost), demonstrating its selectivity.[1][2]

Inhibition of Endothelium-Dependent Hyperpolarization

EETs are key mediators of endothelium-dependent hyperpolarization (EDH), which leads to the relaxation of vascular smooth muscle. This compound effectively inhibits the EDH component of vasodilation induced by agonists like bradykinin and methacholine.[1]

Interaction with Ion Channels

The vasodilatory action of EETs is primarily mediated by the activation of large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells. This compound has been shown to block the activation of these channels by 14,15-EET.[3] However, it does not appear to have a direct effect on these channels in the absence of EETs.[1]

Off-Target Effects

Current evidence suggests that this compound has a favorable selectivity profile. It does not inhibit the synthesis of EETs or another arachidonic acid metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE).[1] However, some studies have indicated that certain cytochrome P450 inhibitors, such as miconazole, can compete with a radiolabeled analog of this compound for binding sites, suggesting potential for interactions that are not fully characterized.[4] A comprehensive off-target binding profile for this compound across a wide range of receptors and enzymes is not yet publicly available.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound and related compounds.

Table 1: Antagonistic Effect of this compound on EET-Induced Relaxation in Bovine Coronary Arteries

| Agonist (EET Regioisomer) | Concentration of this compound | Inhibition of Maximal Relaxation (%) | Reference |

| 14,15-EET | 10 µM | ~80% | [1] |

| 11,12-EET | 10 µM | Significant Inhibition | [1] |

| 8,9-EET | 10 µM | Significant Inhibition | [1] |

| 5,6-EET | 10 µM | Significant Inhibition | [1] |

Table 2: Binding Affinity of EETs and Analogs to the EET Antagonist Binding Site

| Compound | Ki (nM) | Reference |

| 11,12-EET | Competitive | [4] |

| 14,15-EET | Competitive | [4] |

| 8,9-EET | Competitive | [4] |

| This compound | Competitive | [4] |

| Miconazole | 315 | [4] |

| MS-PPOH | 1558 | [4] |

Experimental Protocols

Vascular Reactivity Assay

This protocol is used to assess the effect of this compound on agonist-induced vasodilation in isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., bovine coronary arteries)

-

Organ bath system with force transducers

-

Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2

-

Vasoconstrictor (e.g., U46619)

-

EET regioisomers

-

This compound

-

Other vasoactive agents (e.g., sodium nitroprusside, iloprost)

Procedure:

-

Arterial rings are mounted in organ baths containing aerated PSS at 37°C.

-

The rings are allowed to equilibrate under a resting tension.

-

The rings are pre-constricted with a vasoconstrictor to a stable level of tone.

-

Cumulative concentration-response curves to EET regioisomers are generated.

-

After washing, the rings are incubated with this compound for a specified period.

-

The concentration-response curves to EETs are repeated in the presence of the antagonist.

-

Control experiments are performed with other vasodilators to assess selectivity.

-

Changes in isometric tension are recorded and analyzed to determine the inhibitory effect of this compound.

Radioligand Binding Assay

This assay is used to characterize the binding of this compound to the EET binding site, often using a radiolabeled antagonist like 20-[¹²⁵I]-14,15-EE-5(Z)-E.

Materials:

-

Cell membranes expressing the EET binding site (e.g., from U937 cells)

-

Radiolabeled antagonist (e.g., 20-[¹²⁵I]-14,15-EE-5(Z)-E)

-

Unlabeled this compound and other competing ligands

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist.

-

Increasing concentrations of unlabeled this compound or other test compounds are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The data are analyzed to determine the binding affinity (Ki) of the competing ligands.

Signaling Pathways

This compound exerts its effects by antagonizing the signaling pathways activated by EETs. The primary pathway involves the blockade of EET-induced smooth muscle hyperpolarization and subsequent vasodilation.

Conclusion

14,15-Epoxyeicosa-5(Z)-enoic acid is a cornerstone tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids. Its potent and selective antagonism of EET-mediated vasodilation and hyperpolarization, coupled with a generally clean off-target profile, makes it an invaluable asset for cardiovascular and pharmacological research. A thorough understanding of its structure-activity relationship, including its metabolism and specific effects on ion channels, is critical for the accurate interpretation of experimental results and for guiding the development of future therapeutic agents targeting the EET signaling pathway. Further research is warranted to fully elucidate its in vivo pharmacokinetic profile and to conduct comprehensive off-target screening to further solidify its pharmacological characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 14,15-EE-5(Z)-E and its Antagonistic Effect on Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] 14,15-EET belongs to a family of signaling lipids known as epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. EETs are recognized as endothelium-derived hyperpolarizing factors (EDHFs) that play a crucial role in regulating vascular tone.[1][2] They elicit vasodilation primarily through the activation of potassium channels in vascular smooth muscle cells.[2] this compound has been identified as a selective antagonist of EETs, effectively inhibiting their vasodilatory and hyperpolarizing effects.[1][3] This technical guide provides a comprehensive overview of the antagonistic action of this compound on potassium channels, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data: Inhibitory Effects of this compound on Potassium Channel-Mediated Responses

This compound has been demonstrated to inhibit the effects of 14,15-EET on potassium channels, thereby blocking the downstream physiological responses such as vasodilation. The following table summarizes the available quantitative data on the inhibitory potency of this compound and its more specific analog, 14,15-EEZE-mSI.

| Antagonist | Target Channel/Response | Preparation | Inhibitory Concentration | Effect | Reference |

| This compound | 14,15-EET-induced relaxation | Bovine coronary arteries | 10 µM | ~80% inhibition | --INVALID-LINK-- |

| This compound | 14,15-EET-induced KATP channel activation | Rat mesenteric arterial smooth muscle cells | 5 µM | Abolished activation | --INVALID-LINK-- |

| 14,15-EEZE-mSI | 14,15-EET-induced BKCa channel activation | Bovine coronary arterial smooth muscle cells | 100 nM | Blocked activation | Gauthier et al., 2004 |

Signaling Pathways

The vasodilatory action of EETs is mediated by their interaction with specific signaling pathways that culminate in the opening of potassium channels in the vascular smooth muscle cell membrane. This leads to hyperpolarization, a decrease in calcium influx through voltage-gated calcium channels, and subsequent muscle relaxation. This compound exerts its antagonistic effect by interfering with these pathways.

Activation of K-ATP Channels by 14,15-EET and its Inhibition

14,15-EET activates ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells through a G-protein-dependent mechanism. The signaling cascade involves the activation of a stimulatory G-protein alpha subunit (Gαs), which leads to the opening of the K-ATP channel. This compound blocks this pathway, preventing channel activation.

Activation of BK-Ca Channels by 14,15-EET and its Inhibition

The activation of large-conductance calcium-activated potassium (BK-Ca) channels by 14,15-EET is also believed to be mediated by a G-protein-coupled receptor. While the specific G-protein subtype is a subject of ongoing research, the pathway leads to an increase in the open probability of the BK-Ca channel, contributing to vasodilation. This compound and its analogs block this activation.

Experimental Protocols

The investigation of the effects of this compound on potassium channels relies on established experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

Vascular Reactivity Studies

These experiments assess the effect of this compound on the contractility of blood vessels in response to EETs.

Protocol based on Gauthier et al., 2002:

-

Tissue Preparation: Bovine coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of adhering tissue and cut into rings (3-5 mm in length).

-

Mounting: The arterial rings are mounted in organ chambers containing PSS bubbled with 95% O2 and 5% CO2 at 37°C. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-constriction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-constricted with a thromboxane A2 mimetic, U46619, to achieve a stable contraction.

-

Drug Application:

-

To assess the effect of 14,15-EET, a cumulative concentration-response curve is generated by adding increasing concentrations of 14,15-EET to the organ bath.

-

To determine the antagonistic effect of this compound, the arterial rings are pre-incubated with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes) before generating the 14,15-EET concentration-response curve.

-

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction induced by U46619.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Protocol based on Li et al., 2005:

-

Cell Isolation: Smooth muscle cells are enzymatically dissociated from rat mesenteric arteries.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of potassium and other components to mimic the intracellular environment.

-

Whole-Cell Configuration: A micropipette is brought into contact with a single smooth muscle cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction, allowing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage by a patch-clamp amplifier. This allows for the measurement of the current flowing through the ion channels.

-

Drug Application:

-

The baseline potassium channel current is recorded.

-

14,15-EET is applied to the cell via the perfusion system to observe its effect on channel activity.

-

To test the antagonism, cells are pre-incubated with this compound before the application of 14,15-EET.

-

-

Data Acquisition and Analysis: The currents are recorded and analyzed to determine changes in channel open probability and current amplitude.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs. Its ability to selectively antagonize the activation of potassium channels, particularly K-ATP and BK-Ca channels, by EETs provides a means to dissect the signaling pathways involved in endothelium-dependent hyperpolarization and vasodilation. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals working to understand and modulate these important signaling lipids and their effects on cardiovascular function. Further research is warranted to determine the precise molecular interactions between this compound, the putative EET receptor, and the associated potassium channel complexes.

References

- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of potassium channels in coronary smooth muscle by adenoviral expression of cytochrome P-450 epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 14,15-EE-5(Z)-E in Elucidating Cardiovascular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 epoxygenases.[1] They are potent vasodilators and play crucial roles in cardiovascular homeostasis. The study of their signaling pathways has been significantly advanced by the development of selective antagonists. This technical guide focuses on 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E, also known as 14,15-EEZE), a structural analog of 14,15-EET that acts as a potent and selective antagonist of EET-mediated vascular effects.[2][3] This document provides an in-depth overview of the use of this compound as a tool to investigate cardiovascular signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Physicochemical Properties of this compound

A clear understanding of the antagonist's properties is fundamental for its effective application in research.

| Property | Value |

| Formal Name | rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid[4] |

| CAS Number | 519038-92-7[4] |

| Molecular Formula | C₂₀H₃₆O₃[4] |

| Molecular Weight | 324.5 g/mol [4] |

| Appearance | Solid[5] |

| Solubility | Ethanol: 50 mg/ml, DMF: 10 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 0.5 mg/ml[4] |

Core Mechanism of Action and Key Signaling Pathways

This compound primarily functions by competitively antagonizing the effects of EETs at their putative receptor sites on vascular smooth muscle and endothelial cells.[2][6] While a specific high-affinity EET receptor has yet to be definitively identified, evidence points towards the involvement of G-protein coupled receptors (GPCRs).[7][8] Some studies suggest potential cross-talk with prostanoid receptors, such as the EP2 receptor, at micromolar concentrations of EETs.[7][8]

The primary downstream effect of EETs that is blocked by this compound is the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[9] This leads to membrane hyperpolarization and subsequent vasodilation. This compound has been shown to inhibit these EET-induced effects without directly affecting the BKCa channels themselves.[2]

Below is a diagram illustrating the antagonistic action of this compound on the EET signaling pathway in vascular smooth muscle.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 14,15-EE-8(Z)-E | CymitQuimica [cymitquimica.com]

- 6. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 14,15-EE-5(Z)-E in Bovine Coronary Artery Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a valuable pharmacological tool for investigating the physiological roles of epoxyeicosatrienoic acids (EETs) in the cardiovascular system. Specifically, in bovine coronary arteries, this compound acts as a selective antagonist of EET-mediated vasodilation, making it instrumental in elucidating the signaling pathways associated with endothelium-derived hyperpolarizing factors (EDHFs).[1][2] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are considered to be key EDHFs in the bovine coronary circulation.[1][2][3] They induce vascular smooth muscle hyperpolarization and relaxation, primarily through the activation of calcium-activated potassium (KCa) channels.[3][4][5]

These application notes provide a comprehensive guide for the utilization of this compound in bovine coronary artery studies, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound is a structural analog of 14,15-EET that competitively inhibits the vasodilator effects of all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with the highest potency against 14,15-EET.[1][6] It selectively blocks EET-induced relaxations without significantly affecting vasodilation mediated by other pathways, such as those involving nitric oxide (NO) donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost).[2][6] Furthermore, this compound does not inhibit the activity of K+ channel openers like NS1619 and bimakalim, indicating its specificity for the EET signaling cascade.[1][2]

It is important to note that this compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[7] This metabolite exhibits a more selective antagonist profile, primarily inhibiting 14,15-EET-induced relaxations with little effect on other EET regioisomers.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on bovine coronary artery relaxation as reported in the literature.

Table 1: Inhibition of EET-Induced Relaxation by this compound (10 µM)

| Agonist | Maximal Relaxation (Control) | Maximal Relaxation with this compound | Approximate Inhibition | Reference |

| 14,15-EET | ~80% | ~21% | ~74% | [2] |

| 11,12-EET | 86.20 ± 3.73% | 59.35 ± 5.5% | ~31% | [8] |

| Bradykinin | 95% | 55% | ~42% | [2] |

Table 2: Effect of this compound on Bradykinin-Induced Responses in Small Bovine Coronary Arteries

| Parameter | Bradykinin (10 nmol/L) - Control | Bradykinin (10 nmol/L) with this compound (3 µmol/L) | Reference |

| Smooth Muscle Hyperpolarization | Significant hyperpolarization | Blunted hyperpolarization (5 mV) | [2] |

| Dilation | Significant dilation | Blunted dilation (14 µm) | [2] |

Experimental Protocols

Protocol 1: Isolated Bovine Coronary Artery Ring Preparation and Isometric Tension Studies

This protocol details the procedure for preparing bovine coronary artery rings and assessing the effect of this compound on vascular tone.

Materials:

-

Fresh bovine hearts obtained from a local abattoir

-

Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)

-

U46619 (thromboxane A2 mimetic)

-

This compound

-

EET regioisomers (e.g., 14,15-EET)

-

Other vasoactive agents (e.g., sodium nitroprusside, bradykinin, methacholine)

-

Indomethacin (cyclooxygenase inhibitor)

-

L-nitroarginine (nitric oxide synthase inhibitor)

-

Organ bath system with force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Transport fresh bovine hearts to the laboratory in cold Krebs-bicarbonate buffer.

-

Dissect the left anterior descending coronary artery and place it in a petri dish containing cold Krebs buffer.

-

Carefully remove excess connective and adipose tissue.

-

Cut the artery into rings of approximately 3-5 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.

-

-

Mounting and Equilibration:

-

Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 5-10 g, with buffer changes every 15-20 minutes.

-

-

Experimental Protocol:

-

To study the antagonist effects of this compound, pre-constrict the arterial rings with a submaximal concentration of U46619 (e.g., 20 nmol/L) to achieve a stable contraction.

-

Once a stable plateau is reached, add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.

-

In a separate set of experiments, pre-incubate the arterial rings with this compound (e.g., 3-10 µmol/L) for 20-30 minutes before pre-constriction with U46619.

-

Following pre-constriction, generate a second concentration-response curve for the same EET regioisomer in the presence of this compound.

-

To investigate the role of EETs in endothelium-dependent relaxation, pre-treat rings with indomethacin (to inhibit prostaglandin synthesis) and L-nitroarginine (to inhibit NO synthesis). Then, assess the effect of this compound on the relaxation induced by endothelium-dependent vasodilators like bradykinin or methacholine.[1][2]

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by U46619.

-

Compare the concentration-response curves in the absence and presence of this compound to determine the antagonistic effect.

-

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying this compound in bovine coronary arteries.

References

- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 14,15-EE-5(Z)-E in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EEZE, is a critical tool in the study of eicosanoid signaling pathways. It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules known to be potent vasodilators and modulators of ion channel activity. These application notes provide a detailed protocol for utilizing 14,15-EEZE in patch clamp electrophysiology experiments to investigate its effects on potassium channels, particularly the large-conductance calcium-activated (BKCa) and ATP-sensitive (KATP) potassium channels, which are key targets of EETs in the vasculature.

Mechanism of Action

EETs, such as 14,15-EET, exert their physiological effects, including vasodilation and cellular hyperpolarization, primarily through the activation of potassium channels in vascular smooth muscle and endothelial cells. The prevailing signaling pathway suggests that EETs bind to a putative Gs protein-coupled receptor (GPCR) on the cell surface. This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which is believed to phosphorylate and thereby open BKCa and KATP channels. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation.[1][2] There is also evidence suggesting the involvement of Transient Receptor Potential (TRP) channels in the downstream signaling cascade.

14,15-EEZE acts as a competitive antagonist at the putative EET receptor, thereby inhibiting the entire downstream signaling cascade and preventing the EET-induced activation of potassium channels.

Data Presentation

The following tables summarize the quantitative data on the agonist (EETs) and antagonist (14,15-EEZE) activities related to vascular responses and ion channel modulation.

Table 1: Agonist Activity of EETs on Vascular Tone and BKCa Channels

| Compound | Agonist Activity | EC50 | Cell/Tissue Type | Reference |

| 14,15-EET | Vasodilation | 3-120 pM | Canine and porcine coronary microvessels | [2] |

| 11,12-EET | Vasodilation | 3-120 pM | Canine and porcine coronary microvessels | [2] |

| 8,9-EET | Vasodilation | 3-120 pM | Canine and porcine coronary microvessels | [2] |

| 5,6-EET | Vasodilation | 3-120 pM | Canine and porcine coronary microvessels | [2] |

| 14,15-EET | BKCa Channel Activation | ~50 nM (for similar efficacy to 11,12-EET) | Rat small coronary arteries | [1] |

| 11,12-EET | BKCa Channel Activation | 50 nM | Rat small coronary arteries | [1] |

| All EET regioisomers | Increased BKCa open probability | < 156 nM | Pig coronary artery endothelial cells | [3] |

Table 2: Antagonist Activity of 14,15-EEZE

| Antagonist | Agonist | Effect | Concentration | Cell/Tissue Type | Reference |

| 14,15-EEZE | 14,15-EET | Inhibition of vasodilation | 10 µmol/L | Bovine coronary arteries | [4] |

| 14,15-EEZE | 11,12-EET | Inhibition of vasodilation | 10 µmol/L | Bovine coronary arteries | [4] |

| 14,15-EEZE | 8,9-EET | Inhibition of vasodilation | 10 µmol/L | Bovine coronary arteries | [4] |

| 14,15-EEZE | 5,6-EET | Inhibition of vasodilation | 10 µmol/L | Bovine coronary arteries | [4] |

| 14,15-EEZE | 14,15-EET | Abolished KATP current increase | 5 µmol/L | Rat mesenteric smooth muscle cells | [5] |

| 14,15-EEZE | 11,12-EET | Abolished cardioprotective effect | Not specified | Canine heart | [6] |

| 14,15-EEZE | 14,15-EET | Abolished cardioprotective effect | Not specified | Canine heart | [6] |

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of EET-Activated Potassium Currents in Vascular Smooth Muscle Cells

This protocol outlines the methodology for recording whole-cell potassium currents in freshly isolated vascular smooth muscle cells and for studying the antagonistic effects of 14,15-EEZE.

1. Cell Preparation: Enzymatic Isolation of Vascular Smooth Muscle Cells

-

Dissect a segment of a suitable artery (e.g., mesenteric artery, coronary artery) in ice-cold, oxygenated physiological salt solution (PSS).

-

Remove adipose and connective tissue.

-

Cut the artery into small segments and incubate in a dissociation medium containing enzymes such as papain and collagenase.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to release single smooth muscle cells.

-

Plate the isolated cells on glass coverslips in a recording chamber.

2. Solutions and Reagents

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

-

14,15-EET Stock Solution: Prepare a 1 mM stock solution in ethanol and store at -80°C. Dilute to the final desired concentration in the extracellular solution immediately before use.

-

14,15-EEZE Stock Solution: Prepare a 10 mM stock solution in ethanol and store at -80°C. Dilute to the final desired concentration in the extracellular solution.

3. Electrophysiological Recording

-

Use a patch clamp amplifier and data acquisition system.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

To record potassium currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).

4. Experimental Procedure for Testing 14,15-EEZE

-

Establish a stable whole-cell recording and record baseline potassium currents.

-

Perfuse the cell with the extracellular solution containing the desired concentration of 14,15-EET (e.g., 1 µM) and record the potentiated potassium currents.

-

After a stable effect of 14,15-EET is observed, co-perfuse the cell with 14,15-EET and a range of concentrations of 14,15-EEZE (e.g., 1 µM, 5 µM, 10 µM).

-

Record the currents at each concentration of 14,15-EEZE to determine its inhibitory effect.

-

A washout step with the control extracellular solution should be performed to check for reversibility.

Visualizations

Signaling Pathway of 14,15-EET and its Antagonism by 14,15-EEZE

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

Determining the Optimal In Vitro Concentration of 14,15-EE-5(Z)-E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a valuable research tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids that modulate vascular tone, inflammation, and cell proliferation. This compound acts as a potent and selective antagonist of EETs, making it crucial to determine its optimal concentration for in vitro studies to ensure specific and reproducible results.[1][2][3] This document provides detailed application notes and protocols for establishing the optimal working concentration of this compound in various in vitro experimental settings.

Mechanism of Action and Signaling Pathway

This compound exerts its antagonistic effects by competing with EETs for binding to a putative G-protein coupled receptor (GPCR).[4][5][6] Activation of this receptor by EETs initiates a signaling cascade involving the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][7] Subsequently, cAMP activates protein kinase A (PKA), which in turn phosphorylates and opens large-conductance Ca2+-activated potassium (BKCa) channels.[5] The opening of these channels leads to potassium ion efflux, membrane hyperpolarization, and ultimately, physiological responses such as vasorelaxation. This compound blocks this pathway at the receptor level, thereby inhibiting the downstream effects of EETs.[1][2] In some cellular contexts, such as cancer cell motility, EETs have been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream PI3K/Akt and ERK signaling pathways; these effects are also inhibited by this compound.[8]

Caption: Signaling pathway of 14,15-EET and its antagonism by this compound.

Quantitative Data Summary

The optimal concentration of this compound is application-dependent. The following tables summarize reported effective concentrations in various in vitro systems.

Table 1: Antagonistic Activity of this compound

| Assay System | Agonist | Measured Effect | This compound Concentration | % Inhibition | Reference |

| Bovine Coronary Artery Rings | 14,15-EET | Vasorelaxation | 10 µM | ~82% | [1] |

| Bovine Coronary Arteries | Bradykinin | Hyperpolarization & Relaxation | 3 µM | Significant | [1][2] |

Table 2: Binding Affinity of this compound

| Assay System | Radioligand | Parameter | Value | Reference |

| U937 Cell Membranes | [¹²⁵I]20-iodo-14,15-EE-5(Z)-E | Ki | ~8.9 nM | [9] |

Experimental Protocols

To determine the optimal concentration of this compound for a specific in vitro model, a dose-response analysis is recommended. Below are protocols for a cell viability assay to determine cytotoxicity and a functional assay to assess antagonistic potency.

Caption: General workflow for determining the optimal in vitro concentration.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol aims to determine the concentration range of this compound that is non-toxic to the cells of interest.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (or other suitable solvent)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration).

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Functional Antagonism Assay (e.g., Inhibition of Vasorelaxation)

This protocol is designed to determine the effective concentration of this compound for antagonizing EET-induced biological responses. This example focuses on vasorelaxation, but the principle can be adapted to other functional assays.

Materials:

-

Isolated tissue (e.g., bovine coronary artery rings) or cultured cells (e.g., smooth muscle cells)

-

Physiological salt solution (e.g., Krebs-Henseleit solution) or appropriate cell culture medium

-

14,15-EET (agonist)

-

This compound (antagonist)

-

Vasoconstrictor (e.g., U46619) for tissue bath experiments

-

Tissue bath setup or cell-based assay platform

-

Data acquisition system

Procedure:

-

Tissue/Cell Preparation: Prepare the isolated tissue or cultured cells according to standard laboratory protocols.

-

Pre-incubation with Antagonist: Incubate the tissue/cells with various concentrations of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes). The concentration range should be informed by the cytotoxicity data (Protocol 1) and published values (Tables 1 & 2).

-

Agonist Stimulation:

-

For tissue bath experiments, pre-constrict the arterial rings with a vasoconstrictor like U46619.

-

Add a fixed concentration of 14,15-EET to elicit a biological response (e.g., vasorelaxation).

-

-

Data Acquisition: Record the response (e.g., change in tension for tissue baths, or a relevant cellular endpoint) over time.

-

Data Analysis:

-

Quantify the inhibitory effect of this compound by comparing the response in the presence and absence of the antagonist.

-

Generate a concentration-inhibition curve by plotting the percentage of inhibition against the log of the this compound concentration.

-

From this curve, determine the IC50 value, which represents the concentration of this compound required to inhibit the agonist response by 50%.

-

Conclusion

The optimal in vitro concentration of this compound is a critical parameter that must be empirically determined for each experimental system. By first assessing its cytotoxic profile and then performing functional antagonism assays, researchers can confidently select a concentration that is both effective and non-toxic, leading to reliable and interpretable data in the investigation of EET signaling. Based on the available literature, a starting concentration range of 1-10 µM for functional assays appears to be a reasonable starting point, with the understanding that the optimal concentration may vary.

References

- 1. ahajournals.org [ahajournals.org]

- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists [pubmed.ncbi.nlm.nih.gov]

- 9. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 14,15-EE-5(Z)-E to Inhibit EET-Induced Hyperpolarization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs), in blocking EET-induced hyperpolarization and subsequent vasorelaxation. The following protocols are based on established methodologies in the field of vascular pharmacology and electrophysiology.

Introduction

Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs) in various vascular beds.[1][2][3] They play a crucial role in regulating vascular tone by inducing hyperpolarization of vascular smooth muscle cells. This hyperpolarization is primarily mediated by the activation of large-conductance calcium-activated potassium channels (BKCa), leading to potassium ion efflux and subsequent relaxation of the smooth muscle.[1][4]

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs.[5] It selectively antagonizes the effects of EETs, including their vasodilatory and hyperpolarizing actions, without directly inhibiting BKCa channels or other common vasodilatory pathways.[5][6] This selectivity makes it an ideal agent for isolating and studying EET-mediated signaling cascades.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on EET-induced vascular relaxation.

Table 1: Inhibition of EET Regioisomer-Induced Relaxation by this compound in Bovine Coronary Arteries